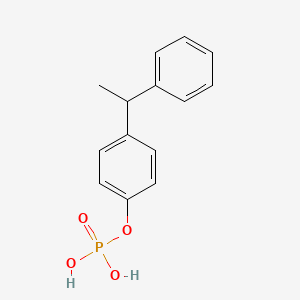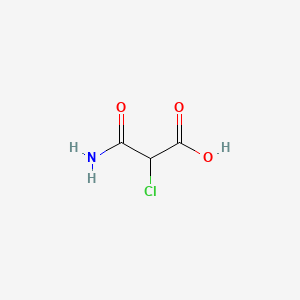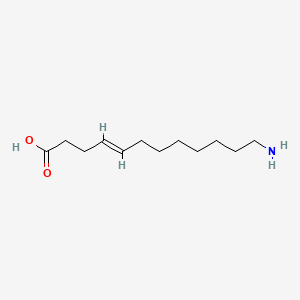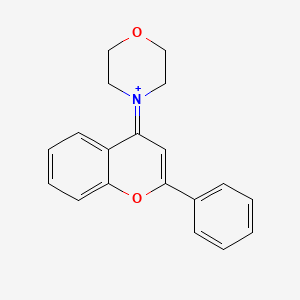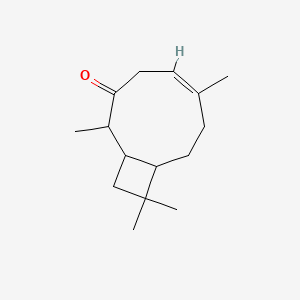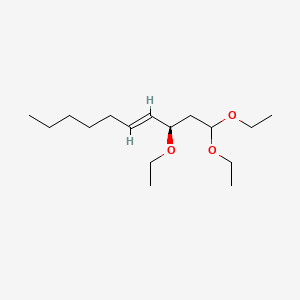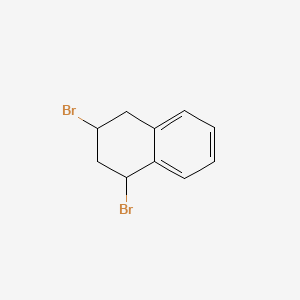
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C₁₀H₁₀Br₂ It is a derivative of naphthalene, where two bromine atoms are attached to the first and third carbon atoms of the tetrahydronaphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene can be synthesized through the bromination of naphthalene. The process involves the addition of bromine to a solution of naphthalene in carbon tetrachloride (CCI₄) under irradiation using a photochemical reaction apparatus. The reaction is carried out below 10°C to ensure the formation of the desired product. The resulting tetrabromide is then subjected to dehydrobromination to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form 1,2,3,4-tetrahydronaphthalene.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of iodinated or other halogenated derivatives.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene.
Oxidation: Formation of naphthoquinones and other oxidized products.
科学研究应用
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-dibromo-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound’s reactivity is influenced by the electronic effects of the bromine atoms and the stability of the tetrahydronaphthalene ring.
相似化合物的比较
Similar Compounds
- 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene
- 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene
- 1,3-Dibromo-2,3,4,5-tetrahydronaphthalene
Uniqueness
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure allows for selective reactions and applications that are not possible with other similar compounds.
属性
CAS 编号 |
94070-85-6 |
|---|---|
分子式 |
C10H10Br2 |
分子量 |
289.99 g/mol |
IUPAC 名称 |
1,3-dibromo-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10Br2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,8,10H,5-6H2 |
InChI 键 |
VUDWWNGBDAJKFX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=CC=CC=C2C1Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



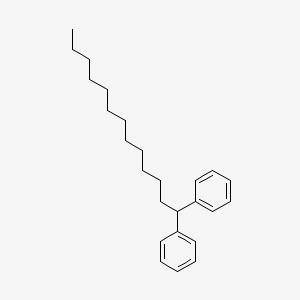
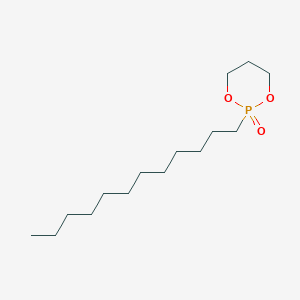
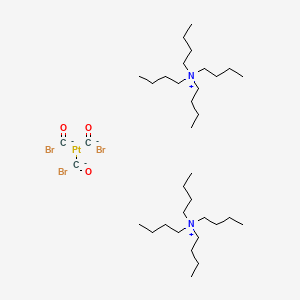
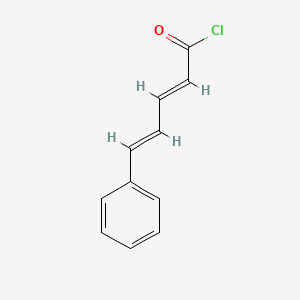
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)

